4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol

Catalog No.
S12972321
CAS No.
511528-93-1
M.F
C11H8F3NO2
M. Wt
243.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]pheno...

CAS Number

511528-93-1

Product Name

4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

InChI

InChI=1S/C11H8F3NO2/c1-6-2-3-8(16)7(4-6)9-5-10(15-17-9)11(12,13)14/h2-5,16H,1H3

InChI Key

BHEWFXOQBHBMHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC(=NO2)C(F)(F)F

4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol is a synthetic organic compound characterized by a complex structure that includes a phenolic group, a methyl substituent, and an isoxazole ring. The chemical formula for this compound is C11H8F3N1OC_{11}H_{8}F_{3}N_{1}O, and it features a trifluoromethyl group, which contributes to its unique chemical properties. The presence of the isoxazole moiety indicates potential biological activity, making this compound of significant interest in medicinal chemistry.

Due to its functional groups:

  • Electrophilic Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution, allowing for the introduction of additional substituents on the aromatic ring.
  • Oxidation: The compound can be oxidized to form corresponding oxazole derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can convert the isoxazole ring into other nitrogen-containing heterocycles, potentially altering its reactivity and biological properties.

Research indicates that compounds containing isoxazole rings often exhibit diverse biological activities, including:

  • Antimicrobial Properties: Isoxazole derivatives have been studied for their potential as antimicrobial agents.
  • Anti-inflammatory Effects: Some studies suggest that similar compounds can modulate inflammatory pathways, indicating potential therapeutic uses in inflammatory diseases.
  • Neuroprotective Activity: Compounds with trifluoromethyl groups are often explored for neuroprotective effects, making them candidates for treating neurodegenerative disorders.

The synthesis of 4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol can be achieved through several methods:

  • Cyclization Reactions: This involves forming the isoxazole ring from appropriate precursors, such as reacting an α-haloketone with hydroxylamine in the presence of a base.
  • Substitution Reactions: The trifluoromethyl group can be introduced via nucleophilic substitution reactions involving trifluoromethylating agents.
  • Functional Group Transformations: The phenolic hydroxyl group can be modified through various reactions to enhance solubility or biological activity.

4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol has several potential applications:

  • Pharmaceutical Development: Given its biological activity, it may serve as a lead compound in drug discovery for treating infections or inflammatory diseases.
  • Agricultural Chemicals: Its antimicrobial properties could allow it to be developed as a pesticide or fungicide.
  • Chemical Research: It serves as an important intermediate in synthesizing other complex organic molecules.

Interaction studies often focus on how this compound interacts with biological targets:

  • Receptor Binding: Investigations into how the compound binds to specific receptors (e.g., neurokinin receptors) can elucidate its mechanism of action.
  • Enzyme Inhibition: Studies may assess its ability to inhibit enzymes involved in disease processes, providing insights into its therapeutic potential.

Several compounds share structural similarities with 4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol. Here are some notable examples:

Compound NameStructureUnique Features
4-Trifluoromethylphenol4-TrifluoromethylphenolLacks isoxazole; primarily used in industrial applications.
5-Methylisoxazole5-MethylisoxazoleSimple structure; known for neuroprotective properties.
3-Trifluoromethylisoxazole3-TrifluoromethylisoxazoleSimilar trifluoromethyl group; explored for anti-inflammatory effects.

Uniqueness

4-Methyl-2-[3-(trifluoromethyl)-5-isoxazolyl]phenol is unique due to its combination of both the trifluoromethyl and isoxazole functionalities, which confer distinctive chemical and biological properties not found in simpler analogs.

This compound represents a fascinating area of study within organic chemistry and medicinal research, highlighting the interplay between structure and function in drug design and development.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

243.05071298 g/mol

Monoisotopic Mass

243.05071298 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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